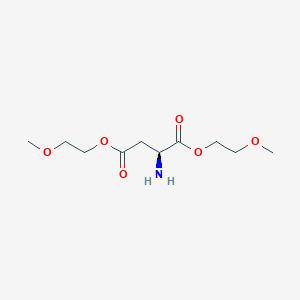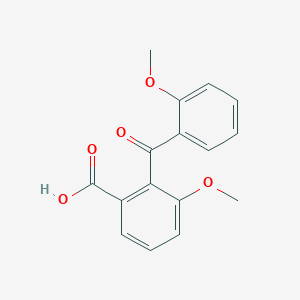
4,4-Dichloro-1-butyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dichloro-1-butyne is an organic compound with the molecular formula C₄H₄Cl₂. It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is notable for its two chlorine atoms attached to the terminal carbon atoms of the butyne chain. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4-Dichloro-1-butyne can be synthesized through the dehydrohalogenation of 1,4-dichlorobutane. This process involves the elimination of hydrogen chloride (HCl) from the 1,4-dichlorobutane molecule using a strong base such as sodium amide (NaNH₂) in liquid ammonia (NH₃) as the solvent .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dichloro-1-butyne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Addition Reactions: The triple bond can participate in addition reactions with halogens (e.g., Br₂) or hydrogen halides (e.g., HCl).
Reduction Reactions: The compound can be reduced to form 4-chloro-1-butyne or 1-butyne using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Addition: Bromine (Br₂) in carbon tetrachloride (CCl₄).
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Major Products
Substitution: Formation of 4-hydroxy-1-butyne or 4-amino-1-butyne.
Addition: Formation of 4,4-dibromo-1-butyne.
Reduction: Formation of 4-chloro-1-butyne or 1-butyne.
Wissenschaftliche Forschungsanwendungen
4,4-Dichloro-1-butyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in biochemical studies involving enzyme inhibition.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4,4-Dichloro-1-butyne involves its ability to undergo nucleophilic substitution and addition reactions. The presence of the chlorine atoms makes the compound reactive towards nucleophiles, while the triple bond allows for addition reactions. These properties enable the compound to interact with various molecular targets and pathways in chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dichlorobutane: Similar structure but lacks the triple bond.
1,4-Dichloro-2-butyne: Similar structure but with chlorine atoms at different positions.
1,4-Dibromo-2-butyne: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
4,4-Dichloro-1-butyne is unique due to the specific positioning of the chlorine atoms and the presence of the triple bond. This combination of features imparts distinct reactivity and makes it a valuable compound in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
83682-42-2 |
|---|---|
Molekularformel |
C4H4Cl2 |
Molekulargewicht |
122.98 g/mol |
IUPAC-Name |
4,4-dichlorobut-1-yne |
InChI |
InChI=1S/C4H4Cl2/c1-2-3-4(5)6/h1,4H,3H2 |
InChI-Schlüssel |
GZSQUXHPCHUPPD-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14414771.png)


![2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione](/img/structure/B14414791.png)









![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14414843.png)
